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molecular formula C8H12O3 B8726358 2,2-Dimethyl-4-oxocyclopentanecarboxylic acid CAS No. 131404-52-9

2,2-Dimethyl-4-oxocyclopentanecarboxylic acid

Cat. No. B8726358
M. Wt: 156.18 g/mol
InChI Key: RWVQURMHDYCCRI-UHFFFAOYSA-N
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Patent
US08962629B2

Procedure details

To a solution of 4,4-dimethylcyclopent-2-enone (2.0 g, 18 mmol) in EtOH (50 mL), water (7.5 mL) and AcOH (1.5 mL) was added potassium cyanide (2.36 g, 36.3 mmol). The reaction mixture was heated to about 40° C. and after about 15 h the reaction mixture was concentrated under reduced pressure. The residue was diluted with EtOAc (50 mL) and washed with brine. The organic layer was separated, dried over anhydrous Na2SO4, filtered, and concentrated. The residue was dissolved in aqueous HCl (6N, 50 mL) and heated to reflux. After about 3 days the reaction mixture was cooled to room temperature and concentrated under reduced pressure to provide 2,2-dimethyl-4-oxocyclopentanecarboxylic acid (3.7 g, 90%, ˜70% purity by 1H NMR) that was carried on without additional purification: LC/MS (Table 2, Method a) Rt=1.30 min; MS m/z: 155 (M−H)−.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:8])[CH2:6][C:5](=[O:7])[CH:4]=[CH:3]1.[C-]#N.[K+].C[C:13]([OH:15])=[O:14]>CCO.O>[CH3:1][C:2]1([CH3:8])[CH2:6][C:5](=[O:7])[CH2:4][CH:3]1[C:13]([OH:15])=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC1(C=CC(C1)=O)C
Name
Quantity
2.36 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Name
Quantity
7.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc (50 mL)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in aqueous HCl (6N, 50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After about 3 days the reaction mixture was cooled to room temperature
Duration
3 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CC(C1)=O)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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